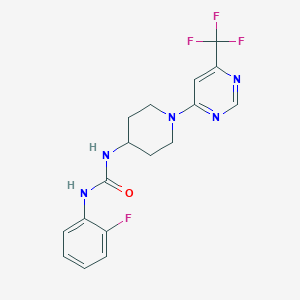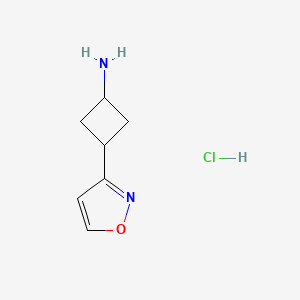
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- IUPAC Name : (1s,3s)-3-(isoxazol-3-yl)cyclobutan-1-amine hydrochloride
- CAS Number : 2416235-11-3
- Molecular Formula : C7H10N2O.ClH
- Molecular Weight : 174.63 g/mol
- Physical Form : Oil
- Storage Temperature : 4°C
- Purity : 95%
- Country of Origin : Ukraine
- Product Link : Enamine Product Link
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound.
Molecular Structure Analysis
- The compound has an isoxazolyl-cyclobutane core structure.
Chemical Reactions Analysis
- No specific reactions were found in the available data.
Physical And Chemical Properties Analysis
- Inchi Code : 1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H/t5-,6+
- Safety Information : Warning (H315, H319, H335)
- MSDS : Enamine MSDS
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on 3-oxo-2-arylhydrazonobutanenitriles, which are precursors to isoxazolamines and triazolamines, provides insight into the synthesis of related compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Al-Mousawi, Moustafa, & Elnagdi, 2007).
- Research on the intramolecular amination of nonclassical cyclopropylmethyl cation reveals routes to produce derivatives of cyclobutanones, which are structurally similar to 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Cycloaddition Reactions
- The study on gold(I)-catalyzed intermolecular [2+2] cycloadditions, involving oxazolidin-2-one derivatives, is relevant for understanding the cycloaddition reactions that 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride might undergo (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Cycloisomerization Processes
- Research on the tandem carbolithiation/cyclization of 2-(3-phenyl-2-propen-1-yl) oxazolines, leading to cyclobutane derivatives, highlights potential synthetic pathways for compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Robinson, Cronin, & Jones, 1997).
Novel Synthesis Methods
- The development of new synthetic routes to 3-aminocyclobut-2-en-1-ones, as described in studies, can provide insights into the synthesis of similar structures, including 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Brand, de Candole, & Brown, 2003).
Application in Medicinal Chemistry
- Research on the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon is relevant for understanding how 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride could be used in medicinal chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).
Safety And Hazards
- The compound poses risks associated with skin and eye irritation.
- Always handle with appropriate precautions and protective equipment.
Direcciones Futuras
- Further research is needed to explore its potential applications and biological activity.
Feel free to inquire further or request additional details! 🌟
Propiedades
IUPAC Name |
3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHDQCQILVZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NOC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)
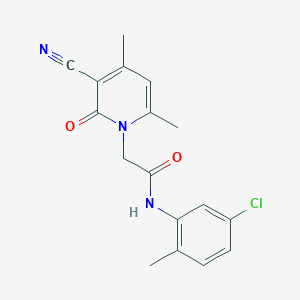
![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)
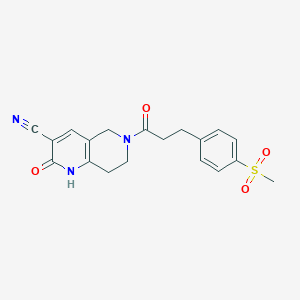
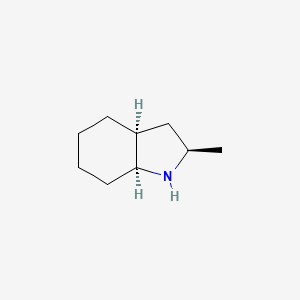
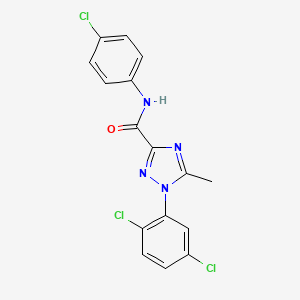
![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)
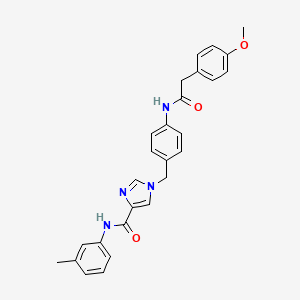
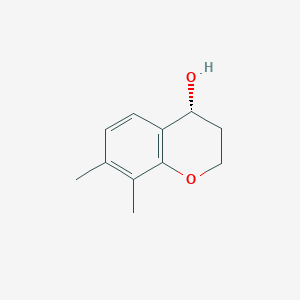
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
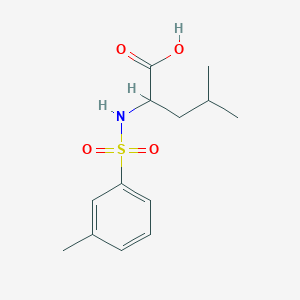
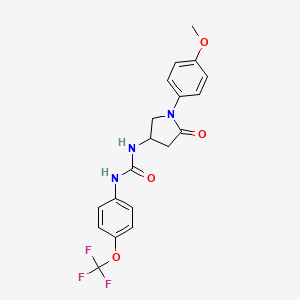
![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)
